molecular formula C8H13NO B11733146 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B11733146
M. Wt: 139.19 g/mol
InChI Key: UIESWKMVBMPMGN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol is a bicyclic compound with a unique structure that includes both an aminomethyl group and a hydroxyl group attached to a norbornene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol typically involves the following steps:

    Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, to form a norbornene derivative.

    Reduction: The resulting norbornene derivative is then subjected to reduction conditions to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted norbornene derivatives

Scientific Research Applications

2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Material Science: It is used in the development of novel polymers and materials with specific mechanical and chemical properties.

    Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-ol
  • 2-(Aminomethyl)bicyclo[2.2.1]heptane
  • 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-3-ol

Uniqueness

2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the norbornene framework

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C8H13NO/c9-5-8(10)4-6-1-2-7(8)3-6/h1-2,6-7,10H,3-5,9H2

InChI Key

UIESWKMVBMPMGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)(CN)O

Origin of Product

United States

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